molecular formula C19H4Cl12 B14339113 1,1',1''-Methanetriyltris(2,3,5,6-tetrachlorobenzene) CAS No. 109745-44-0

1,1',1''-Methanetriyltris(2,3,5,6-tetrachlorobenzene)

Cat. No.: B14339113
CAS No.: 109745-44-0
M. Wt: 657.7 g/mol
InChI Key: YZBVZRFMRURYFR-UHFFFAOYSA-N
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Description

Tris(2,3,5,6-tetrachlorophenyl)methane is a chemical compound with the molecular formula C19H4Cl12. It is known for its high degree of chlorination, which imparts unique chemical properties. This compound is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(2,3,5,6-tetrachlorophenyl)methane can be synthesized through a Friedel-Crafts reaction involving tetrachlorobenzene and chloroform. The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of tris(2,3,5,6-tetrachlorophenyl)methane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Tris(2,3,5,6-tetrachlorophenyl)methane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrachlorobenzoquinone, while reduction could produce less chlorinated phenylmethanes .

Scientific Research Applications

Tris(2,3,5,6-tetrachlorophenyl)methane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tris(2,3,5,6-tetrachlorophenyl)methane exerts its effects involves interactions with various molecular targets. Its high degree of chlorination allows it to form stable complexes with proteins and enzymes, potentially inhibiting their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris(2,3,5,6-tetrachlorophenyl)methane is unique due to its high degree of chlorination, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in applications requiring robust and reactive compounds .

Properties

CAS No.

109745-44-0

Molecular Formula

C19H4Cl12

Molecular Weight

657.7 g/mol

IUPAC Name

3-[bis(2,3,5,6-tetrachlorophenyl)methyl]-1,2,4,5-tetrachlorobenzene

InChI

InChI=1S/C19H4Cl12/c20-4-1-5(21)15(27)11(14(4)26)10(12-16(28)6(22)2-7(23)17(12)29)13-18(30)8(24)3-9(25)19(13)31/h1-3,10H

InChI Key

YZBVZRFMRURYFR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)C(C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)C3=C(C(=CC(=C3Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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